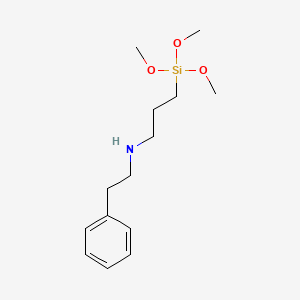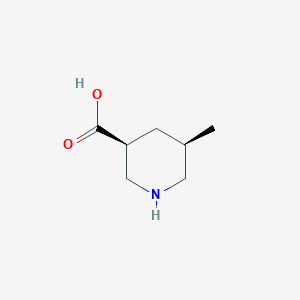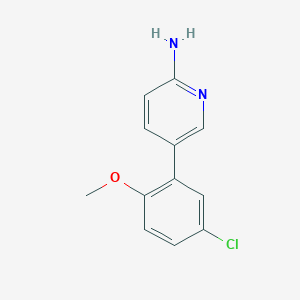
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane (NPEAPTMS) is a silane compound that has been extensively studied due to its wide range of applications in the fields of organic synthesis, materials science, and nanotechnology. It is a colorless, volatile liquid with a molecular weight of 204.35 g/mol and a boiling point of 121°C. NPEAPTMS is an organosilicon compound, meaning it contains both silicon and carbon atoms. It is also a zwitterionic compound, meaning it has both positive and negative charges on the same molecule.
Aplicaciones Científicas De Investigación
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has been used in a variety of scientific research applications, including the synthesis of polymeric materials, the formation of nanostructures, and the study of enzyme-catalyzed reactions. It has been used as a catalyst in the synthesis of polymeric materials, such as polyurethanes, polyamides, and polycarbonates. It has also been used to form nanostructures, such as nanotubes and nanowires. Furthermore, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has been used to study enzyme-catalyzed reactions, such as the enzymatic oxidation of alcohols.
Mecanismo De Acción
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in chemical reactions, as it can activate the reactant molecules and facilitate their reaction. Furthermore, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% can form hydrogen bonds with other molecules, allowing it to bind to them and increase their reactivity.
Biochemical and Physiological Effects
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has not been tested for its biochemical and physiological effects, so its effects on the human body are unknown. However, it is believed to be non-toxic, as it is a low molecular weight compound and is not expected to accumulate in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has several advantages for use in lab experiments. It is non-toxic and non-volatile, making it safe to use in the lab. It is also a relatively stable compound, meaning it is unlikely to decompose or react with other compounds during experiments. Furthermore, it is a relatively inexpensive compound, making it a cost-effective choice for lab experiments.
However, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% also has some limitations for use in lab experiments. It is a highly reactive compound, meaning it can react with other compounds and cause unwanted side reactions. Furthermore, it is a volatile liquid, so it must be stored at low temperatures to prevent it from evaporating.
Direcciones Futuras
There are several potential future directions for research involving N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%. One potential direction is the development of novel polymeric materials using N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% as a catalyst. Another potential direction is the study of its effects on enzyme-catalyzed reactions, such as the oxidation of alcohols. Additionally, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% could be used to study the formation of nanostructures, such as nanotubes and nanowires. Finally, further research could be conducted to determine its biochemical and physiological effects on the human body.
Métodos De Síntesis
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% can be synthesized by a three-step reaction starting from 2-phenylethanol. First, the alcohol is converted to the corresponding bromide using N-bromosuccinimide (NBS). Next, the bromide is treated with methylamine to form the amine. Finally, the amine is reacted with trimethoxysilane to yield N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-trimethoxysilylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-16-19(17-2,18-3)13-7-11-15-12-10-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPGUKYSLUNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCC1=CC=CC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)






